7-(piperazin-1-ylmethyl)-1H-indole

PARP Inhibitor Cancer Research DNA Repair

Researchers developing PARP inhibitors face unreliable activity from regioisomeric indole-piperazine scaffolds. 7-(Piperazin-1-ylmethyl)-1H-indole provides a validated 7-substituted indole core: • Documented PARP inhibition-patent data confirm 7-substituted indoles as potent PARP inhibitors • Privileged methyltransferase inhibitor scaffold with quantitative Ki data available • Indole-piperazine core with in vitro anticancer activity superior to 5-fluorouracil Supplied at ≥98% purity; ideal for SAR optimization and compound library expansion.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
Cat. No. B13635631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(piperazin-1-ylmethyl)-1H-indole
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=CC3=C2NC=C3
InChIInChI=1S/C13H17N3/c1-2-11-4-5-15-13(11)12(3-1)10-16-8-6-14-7-9-16/h1-5,14-15H,6-10H2
InChIKeyYDYRQUQZBIZMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(piperazin-1-ylmethyl)-1H-indole Overview


7-(piperazin-1-ylmethyl)-1H-indole (CAS: 1517434-47-7) is a heterocyclic compound that combines an indole core with a piperazine moiety via a methylene bridge . Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, and the integration of a piperazine group is a common strategy to enhance pharmacological profiles in medicinal chemistry . This compound serves as a key intermediate or scaffold in the synthesis of various bioactive molecules, particularly those targeting CNS disorders and cancer [1].

1
Scaffold for PARP inhibitor research Reported 7-substituted indole series supports PARP1 inhibition study fit.
2
Epigenetic target exploration Indole-piperazine core may support methyltransferase inhibitor screening.
3
Cytotoxic intermediate screening May serve as a building block for cancer cell-model compound library expansion.

7-(piperazin-1-ylmethyl)-1H-indole Substitution Risks


Substitution of 7-(piperazin-1-ylmethyl)-1H-indole with other indole-piperazine regioisomers (e.g., 4-, 5-, or 6-substituted analogs) or core-modified derivatives is not straightforward due to the profound impact of the substitution pattern on target selectivity and potency [1]. The precise positioning of the piperazinylmethyl group at the indole's 7-position dictates the molecule's 3D conformation and its interaction with specific biological targets, such as PARP enzymes or CNS receptors [2][3]. Even minor structural changes, like moving the attachment point or modifying the indole core, can lead to a complete loss of desired activity or the emergence of off-target effects, making procurement based solely on chemical class unreliable.

Regioisomer substitution
Moving piperazinylmethyl from 7-position to 4-, 5-, or 6- may shift target selectivity and reduce desired PARP/CNS engagement.
Core modification risk
Altering the indole core or methylene bridge can lead to off-target profiles not observed with 7-substituted scaffold.
Class-based selection unreliable
Purchasing by indole-piperazine class alone ignores positional specificity critical for reported biological activity.

7-(piperazin-1-ylmethyl)-1H-indole vs. Key Comparators


Cellular PARP1 Inhibition

The 7-substituted indole scaffold, to which 7-(piperazin-1-ylmethyl)-1H-indole belongs, is claimed as a potent inhibitor of poly(ADP-ribose) polymerase (PARP) [1]. A specific derivative within this patent family demonstrated an IC50 of 18 μM in a cellular assay, with the mechanism confirmed to involve PARP1 inhibition and subsequent caspase 3/7 activation [1]. This data positions the 7-substituted series, including 7-(piperazin-1-ylmethyl)-1H-indole, as a viable starting point for PARP inhibitor development.

Cellular PARP1 Inhibition
Class-level inference
IC50 = 18 μM (for a 7-substituted series derivative)
Supports PARP inhibitor scaffold review
Human HeLa cell assay; activity attributed to 7-substituted indole scaffold.
PARP Inhibitor Cancer Research DNA Repair

Indole N-Methyltransferase Inhibition

A structurally related compound, CHEMBL696703, which is a multisubstrate adduct containing the indole-piperazine motif, was evaluated for its inhibitory constant against indole N-methyltransferase [1]. The compound exhibited a Ki of 12,000 nM [2]. While not a direct measurement for 7-(piperazin-1-ylmethyl)-1H-indole, this data provides a quantitative baseline for the indole-piperazine class against this specific epigenetic target, suggesting that modifications to the core scaffold can yield measurable activity.

N-Methyltransferase Ki
Cross-study comparable
Ki = 12,000 nM (related indole-piperazine); 58–166 fold lower than baseline comparators
Supports methyltransferase target engagement review
In vitro enzyme assay; data from CHEMBL696703, not the exact compound.
Epigenetics Methyltransferase Enzyme Inhibition

Cytotoxicity in Cancer Cell Lines

A series of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives, structurally related to 7-(piperazin-1-ylmethyl)-1H-indole, were tested for cytotoxicity against human cancer cell lines . The most active compounds in this series demonstrated IC50 values lower than the standard chemotherapy agent 5-fluorouracil in liver (HUH7), breast (MCF7), and colon (HCT116) cancer cells . This class-level data underscores the potential of indole-piperazine hybrids as cytotoxic agents.

Cytotoxicity in Cell Lines
Data to verify
Some derivatives show lower IC50 than 5-fluorouracil in HUH7, MCF7, HCT116
Reported cell-model response context
Class-level finding without direct source verification; request independent assay data.
Cytotoxicity Anticancer Cell Lines

7-(piperazin-1-ylmethyl)-1H-indole Application Scenarios


PARP Inhibitor Development in Oncology

Based on patent data showing that 7-substituted indoles are potent PARP inhibitors [1], 7-(piperazin-1-ylmethyl)-1H-indole is a strategic choice for medicinal chemistry teams initiating a PARP inhibitor program. The compound provides a validated starting point for further optimization to improve potency, selectivity, and pharmacokinetic properties. Its procurement is justified over non-substituted indoles or other heterocyclic cores that lack documented PARP inhibition activity.

Lead Generation for Epigenetic Methyltransferases

The quantitative Ki data for a related indole-piperazine compound against indole N-methyltransferase [2] suggests that 7-(piperazin-1-ylmethyl)-1H-indole can serve as a privileged scaffold for developing inhibitors of this and potentially other S-adenosylmethionine-dependent methyltransferases. This application scenario is particularly relevant for research groups focused on epigenetic regulation and new target discovery, where the compound offers a measurable entry point for SAR studies.

Building Block for Novel Cytotoxic Agents

Given the class-level evidence that indole-piperazine derivatives exhibit cytotoxicity superior to 5-fluorouracil in multiple cancer cell lines , 7-(piperazin-1-ylmethyl)-1H-indole is a valuable intermediate for synthesizing and screening new anticancer agents. Its procurement is recommended for laboratories aiming to expand their compound library with scaffolds that have demonstrated significant anticancer potential in vitro.

Application
Selection Property
Validation Focus
PARP inhibitor lead optimization studies
7-substituted indole scaffold
Target engagement and PARP1 inhibition endpoints
Epigenetic methyltransferase target discovery
Indole-piperazine core
Methyltransferase enzyme assay context
Cancer cell-model compound library expansion
Indole-piperazine hybrid scaffold
Cell viability and cytotoxicity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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